2-Methoxy-5-(2-cyanophenylacetyl)pyridine
Description
2-Methoxy-5-(2-cyanophenylacetyl)pyridine (CAS: 1341039-23-3) is a substituted pyridine derivative featuring a methoxy group at the 2-position and a 2-cyanophenylacetyl moiety at the 5-position. With 95% purity, it is used in pharmaceutical research and organic synthesis, though its specific applications require further exploration .
The 2-cyanophenylacetyl group introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions. Its structural uniqueness warrants comparison with analogous pyridine derivatives to elucidate substituent effects.
Properties
IUPAC Name |
2-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-7-6-13(10-17-15)14(18)8-11-4-2-3-5-12(11)9-16/h2-7,10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDJSSNOOEUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642160 | |
| Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-91-6 | |
| Record name | 2-[2-(6-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-cyanophenylacetyl)pyridine typically involves the reaction of 2-cyanophenylacetic acid with 2-methoxypyridine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-cyanophenylacetyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-cyanophenylacetyl)pyridine.
Reduction: 2-Methoxy-5-(2-aminophenylacetyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-cyanophenylacetyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-cyanophenylacetyl)pyridine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrile group may play a role in binding to active sites, while the methoxy and pyridine groups may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxy-5-(p-tolyl)pyridine
- Structure : Contains a p-tolyl (methyl-substituted phenyl) group at the 5-position.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of 4-chlorotoluene and 6-methoxy-3-pyridinylboronic acid, achieving 97% yield .
- Key Differences: The p-tolyl group is electron-donating, enhancing ring electron density compared to the electron-withdrawing 2-cyanophenylacetyl group. This difference may affect catalytic coupling efficiency or metabolic stability in drug design.
2-Methoxy-4-methyl-3/5-nitropyridine (7c, 7d)
- Structure : Nitro groups at the 3- or 5-position with a methyl group at the 4-position.
- Synthesis : Nitration of methoxy-pyridines yields these derivatives with 80–95% efficiency .
- Unlike the target compound’s acetyl group, nitro derivatives are often intermediates for amines or heterocycles.
5-(Chloromethyl)-2-methoxypyridine
- Structure : Chloromethyl substituent at the 5-position.
- Synthesis : Likely via chloromethylation of 2-methoxypyridine.
- Key Differences: The chloromethyl group serves as a leaving group, enabling further alkylation or nucleophilic substitution. This contrasts with the stable 2-cyanophenylacetyl group, which may participate in conjugation or hydrogen bonding .
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Boronate ester at the 5-position.
- Applications: Used in Suzuki-Miyaura cross-couplings to construct biaryl systems. The boronate ester facilitates C–C bond formation, whereas the 2-cyanophenylacetyl group in the target compound may limit such reactivity .
2-Methoxy-5-fluoropyridine
- Structure : Fluorine atom at the 5-position.
- Applications: Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug candidates. The 2-cyanophenylacetyl group’s bulkiness may reduce membrane permeability compared to fluorine’s compact size .
Biological Activity
2-Methoxy-5-(2-cyanophenylacetyl)pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a cyanophenylacetyl moiety, which are believed to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown their effectiveness against various cancer cell lines, including HepG-2 (liver cancer) and Caco-2 (colon cancer) cells.
Case Study: Antiproliferative Effects
A recent study evaluated the antiproliferative activity of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable cytotoxicity against Caco-2 cell lines, with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The mechanism of action was linked to the induction of apoptosis through modulation of key proteins involved in cell survival pathways.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 8.0 | Induction of apoptosis |
| Doxorubicin | 12.5 | DNA intercalation and apoptosis induction |
| Sorafenib | 10.0 | Inhibition of kinase activity |
The biological activity of this compound is believed to be mediated through several mechanisms:
-
Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2.
- Gene Expression Changes : Studies have shown that treatment with this compound results in significant upregulation of the Bax gene and downregulation of Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways.
- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Kinase Inhibition : Similar compounds have been reported to inhibit key kinases involved in cancer progression, suggesting that this compound may also exert effects through this pathway.
Research Findings
Several studies have investigated the biological activities associated with pyridine derivatives, highlighting their potential as therapeutic agents:
- A study published in Pharmaceutical Research examined various pyridine derivatives for their anticancer properties and found that those with electron-withdrawing groups exhibited enhanced activity against tumor cells .
- Another investigation focused on the structure-activity relationship (SAR) of pyridine-based compounds, concluding that modifications at specific positions significantly affect their biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
